6,7-dimethoxy-3-(3-methylbutyl)-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and pharmaceutical potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the methoxy groups can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique chemical properties can be utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin
- 6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O3S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H20N2O3S/c1-9(2)5-6-17-14(18)10-7-12(19-3)13(20-4)8-11(10)16-15(17)21/h7-9H,5-6H2,1-4H3,(H,16,21) |
InChI Key |
MBXKNKWEMBLTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC |
Origin of Product |
United States |
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